Ethyl 2-cyano-3-[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]-2-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}propanoate
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Overview
Description
ETHYL 3-(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)-2-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]-2-CYANOPROPANOATE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)-2-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]-2-CYANOPROPANOATE typically involves multi-step organic reactions. The starting materials are usually quinoline derivatives, which undergo a series of reactions including alkylation, acylation, and cyanation. The reaction conditions often require the use of strong bases, acids, and organic solvents under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity of the final product. The industrial synthesis might also involve the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)-2-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]-2-CYANOPROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives. Substitution reactions can result in a variety of functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific diseases.
Industry: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 3-(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)-2-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]-2-CYANOPROPANOATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure for many derivatives with various biological activities.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Quinazoline: Another nitrogen-containing heterocycle with diverse applications.
Uniqueness
ETHYL 3-(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)-2-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]-2-CYANOPROPANOATE is unique due to its specific substitution pattern and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C43H41N3O4 |
---|---|
Molecular Weight |
663.8 g/mol |
IUPAC Name |
ethyl 3-(1-benzoyl-2,2-dimethylquinolin-4-yl)-2-[(1-benzoyl-2,2-dimethylquinolin-4-yl)methyl]-2-cyanopropanoate |
InChI |
InChI=1S/C43H41N3O4/c1-6-50-40(49)43(29-44,27-32-25-41(2,3)45(36-23-15-13-21-34(32)36)38(47)30-17-9-7-10-18-30)28-33-26-42(4,5)46(37-24-16-14-22-35(33)37)39(48)31-19-11-8-12-20-31/h7-26H,6,27-28H2,1-5H3 |
InChI Key |
LQKKOPKJBVRAGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3)(C)C)(CC4=CC(N(C5=CC=CC=C54)C(=O)C6=CC=CC=C6)(C)C)C#N |
Origin of Product |
United States |
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